molecular formula C22H28ClN3O3S2 B2954443 3-(BENZENESULFONYL)-N-(4,6-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]PROPANAMIDE HYDROCHLORIDE CAS No. 1216747-90-8

3-(BENZENESULFONYL)-N-(4,6-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]PROPANAMIDE HYDROCHLORIDE

Cat. No.: B2954443
CAS No.: 1216747-90-8
M. Wt: 482.05
InChI Key: XXCJRTRUXPKWOJ-UHFFFAOYSA-N
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Description

3-(BENZENESULFONYL)-N-(4,6-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]PROPANAMIDE HYDROCHLORIDE is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[2-(dimethylamino)ethyl]-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)propanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3S2.ClH/c1-16-14-17(2)21-19(15-16)29-22(23-21)25(12-11-24(3)4)20(26)10-13-30(27,28)18-8-6-5-7-9-18;/h5-9,14-15H,10-13H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXCJRTRUXPKWOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)N(CCN(C)C)C(=O)CCS(=O)(=O)C3=CC=CC=C3)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(BENZENESULFONYL)-N-(4,6-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]PROPANAMIDE HYDROCHLORIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzothiazole ring, sulfonylation, and subsequent amide formation.

    Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Sulfonylation: The benzothiazole derivative is then subjected to sulfonylation using benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

    Amide Formation: The final step involves the reaction of the sulfonylated benzothiazole with 2-(dimethylamino)ethylamine to form the desired amide. This reaction is typically carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like N,N-diisopropylethylamine (DIPEA).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(BENZENESULFONYL)-N-(4,6-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]PROPANAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring or the sulfonyl group using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA, acetic acid as solvent.

    Reduction: LiAlH4, NaBH4, tetrahydrofuran (THF) as solvent.

    Substitution: Amines, thiols, dimethylformamide (DMF) as solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

3-(BENZENESULFONYL)-N-(4,6-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]PROPANAMIDE HYDROCHLORIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of 3-(BENZENESULFONYL)-N-(4,6-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]PROPANAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

    3-(1,3-Benzothiazol-2-ylsulfanyl)-1,2,6-thiadiazinones: These compounds share the benzothiazole core and exhibit similar reactivity and biological activities.

    AS601245 (1,3-Benzothiazol-2-yl (2-{[2-(3-pyridinyl) ethyl] amino}-4 pyrimidinyl) acetonitrile): Known for its neuroprotective properties and inhibition of the JNK signaling pathway.

Uniqueness

3-(BENZENESULFONYL)-N-(4,6-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]PROPANAMIDE HYDROCHLORIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfonyl and dimethylaminoethyl groups contribute to its versatility in chemical reactions and potential therapeutic applications.

Biological Activity

The compound 3-(benzenesulfonyl)-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]propanamide hydrochloride is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological mechanisms, and applications in various fields, including pharmacology and biochemistry.

Chemical Structure and Properties

The compound's structural formula can be represented as follows:

  • Molecular Formula : C22H27N3O3S2
  • IUPAC Name : 3-(benzenesulfonyl)-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]propanamide
  • SMILES Notation : Cc(cc1C)cc2c1nc(N(CCN(C)C)C(CCS(c1ccccc1)(=O)=O)=O)s2

This structure features a benzothiazole core and a sulfonamide group, which are known to impart significant biological activities.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Benzothiazole Core : This is achieved by treating 2-mercaptoaniline with appropriate acid chlorides.
  • Introduction of Sulfonamide Group : The sulfonyl chloride is reacted with the amine derivative to form the sulfonamide linkage.
  • Final Modifications : The dimethylaminoethyl group is introduced through nucleophilic substitution reactions.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The benzothiazole moiety is particularly effective in modulating enzyme activities due to its structural properties.

Antimicrobial Properties

Research indicates that compounds similar to this one exhibit moderate to significant antimicrobial activity. The presence of the benzothiazole and sulfonamide groups enhances the compound's ability to inhibit bacterial growth. For instance, studies have shown that derivatives can effectively target Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. For example, it may inhibit cholinesterases, which are critical in neurotransmitter regulation. Preliminary studies suggest that it could exhibit selective inhibitory activity against butyrylcholinesterase (BChE), which is relevant in neurodegenerative diseases .

Case Studies and Research Findings

StudyFindings
Antimicrobial Activity Demonstrated significant inhibition against E. coli and S. aureus with IC50 values in the low micromolar range .
Enzyme Inhibition Showed selective inhibition of BChE with an IC50 comparable to established inhibitors like physostigmine .
Pharmacological Applications Investigated for anti-inflammatory and analgesic properties; ongoing studies focus on its potential in treating neurodegenerative conditions .

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